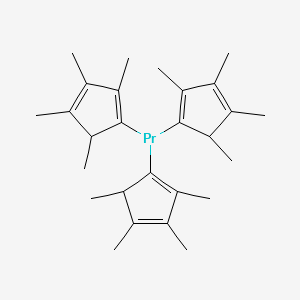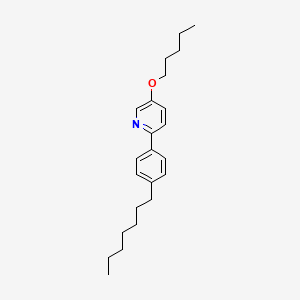![molecular formula C9H20O3 B15166389 2-{2-[(Pentan-3-yl)oxy]ethoxy}ethan-1-ol CAS No. 197300-49-5](/img/structure/B15166389.png)
2-{2-[(Pentan-3-yl)oxy]ethoxy}ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{2-[(Pentan-3-yl)oxy]ethoxy}ethan-1-ol is an organic compound that belongs to the class of ethers and alcohols It is characterized by the presence of an ether linkage and a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(Pentan-3-yl)oxy]ethoxy}ethan-1-ol can be achieved through a multi-step process. One common method involves the reaction of 3-pentanol with ethylene oxide in the presence of a base, such as sodium hydroxide, to form 2-{2-[(Pentan-3-yl)oxy]ethoxy}ethanol. The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of catalysts and advanced purification techniques, such as distillation and chromatography, ensures the efficient production of high-purity compound.
Análisis De Reacciones Químicas
Types of Reactions
2-{2-[(Pentan-3-yl)oxy]ethoxy}ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form ethers or alkanes.
Substitution: The ether linkage can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides and amines can be used under basic or acidic conditions.
Major Products
Oxidation: Aldehydes and carboxylic acids.
Reduction: Ethers and alkanes.
Substitution: Various substituted ethers and alcohols.
Aplicaciones Científicas De Investigación
2-{2-[(Pentan-3-yl)oxy]ethoxy}ethan-1-ol has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the preparation of biologically active compounds.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of surfactants and emulsifiers.
Mecanismo De Acción
The mechanism of action of 2-{2-[(Pentan-3-yl)oxy]ethoxy}ethan-1-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, influencing their reactivity and stability. The ether linkage provides a flexible backbone that can interact with different substrates, facilitating various chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
- 2-{2-[(Butan-2-yl)oxy]ethoxy}ethan-1-ol
- 2-{2-[(Hexan-3-yl)oxy]ethoxy}ethan-1-ol
- 2-{2-[(Heptan-4-yl)oxy]ethoxy}ethan-1-ol
Uniqueness
2-{2-[(Pentan-3-yl)oxy]ethoxy}ethan-1-ol is unique due to its specific chain length and branching, which influence its physical and chemical properties. This compound exhibits distinct solubility, reactivity, and stability compared to its analogs, making it suitable for specific applications in various fields.
Propiedades
Número CAS |
197300-49-5 |
|---|---|
Fórmula molecular |
C9H20O3 |
Peso molecular |
176.25 g/mol |
Nombre IUPAC |
2-(2-pentan-3-yloxyethoxy)ethanol |
InChI |
InChI=1S/C9H20O3/c1-3-9(4-2)12-8-7-11-6-5-10/h9-10H,3-8H2,1-2H3 |
Clave InChI |
RTKWMMLLJKMZQU-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC)OCCOCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


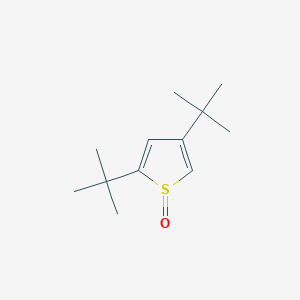

![N-Benzyl-N-[4-[4-(3-methylphenyl)-2-propyl-1,3-thiazol-5-YL]-2-pyridyl]amine](/img/structure/B15166344.png)
![2-[(Diphenylphosphoryl)methyl]-1,3-dimethyl-1H-indole](/img/structure/B15166350.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(4-pyridinyl)-](/img/structure/B15166354.png)
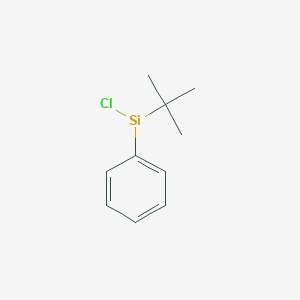
![Diethyl [5-chloro-2-(hex-1-yn-1-yl)phenyl]phosphonate](/img/structure/B15166372.png)
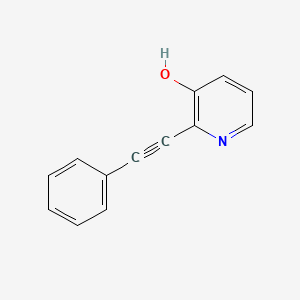
acetyl}hydrazinyl)phenyl]ethyl}pyridin-1-ium iodide](/img/structure/B15166374.png)
![Phenol, 4-[[5-(1,7-diazaspiro[4.4]non-7-yl)-3-pyridinyl]oxy]-](/img/structure/B15166378.png)
